2,6-Diaminopurine arabinoside
Overview
Description
2,6-Diaminopurine arabinoside is a nucleoside analog that plays a crucial role in various biological processes. This compound is structurally similar to naturally occurring nucleosides and is often used in scientific research to study nucleic acid interactions and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminopurine arabinoside typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a purine base. This reaction is usually carried out in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The protected sugar moiety is then deprotected using acidic or basic conditions to yield the desired nucleoside analog.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale glycosylation reactions followed by efficient purification processes. The use of automated synthesis and purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Diaminopurine arabinoside undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the purine base.
Substitution: The amino groups on the purine base can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
2,6-Diaminopurine arabinoside has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleoside chemistry and reactivity.
Biology: Employed in the study of DNA and RNA interactions, replication, and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of nucleoside-based pharmaceuticals and diagnostic tools.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal nucleic acid functions, leading to inhibition of viral replication or induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapy.
2-Aminopurine: A purine analog used in mutagenesis studies.
Uniqueness
2,6-Diaminopurine arabinoside is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and reactivity compared to other nucleoside analogs.
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFMPXQUSBYRL-FJFJXFQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941537 | |
Record name | 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19768-89-9, 34079-68-0 | |
Record name | 9H-Purine-2,6-diamine, 9-b-D-xylofuranosyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sra-DAP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034079680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34079-68-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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